4-Methoxyestrone Exhibits Drastically Reduced Estrogen Receptor Transactivation Compared to Estradiol and Estrone
In the ER-CALUX reporter gene assay using human T47D breast cancer cells, 4-methoxyestrone (as part of the 2- and 4-methoxyestrone group) demonstrated an estrogenic potency approximately 700-fold lower than that of the reference agonist 17β-estradiol (E2) [1]. This represents a dramatic attenuation of transcriptional activity compared to estrone, which in the same assay exhibited potency similar to E2 [1].
| Evidence Dimension | Estrogenic potency (relative transactivation) |
|---|---|
| Target Compound Data | Approximately 700-fold less active than 17β-estradiol (group data for 2- and 4-methoxyestrone) |
| Comparator Or Baseline | 17β-estradiol (E2): 100% activity; Estrone: similar potency to E2 |
| Quantified Difference | ~700x lower |
| Conditions | ER-CALUX assay in human T47D breast cancer cells; luciferase reporter |
Why This Matters
This substantial reduction in transcriptional potency confirms 4-methoxyestrone is not a primary estrogenic agonist, making it a critical tool for dissecting non-genomic pathways and for studies requiring minimal confounding ER activation.
- [1] Hoogenboom LAP, de Haan L, Hooijerink D, Bor G, Murk AJ, Brouwer A. Estrogenic activity of estradiol and its metabolites in the ER-CALUX assay with human T47D breast cells. APMIS. 2001 Feb;109(2):101-7. View Source
